molecular formula C3H3BrClF3 B1288024 3-Bromo-3-chloro-1,1,1-trifluoropropane CAS No. 460-66-2

3-Bromo-3-chloro-1,1,1-trifluoropropane

Cat. No. B1288024
CAS RN: 460-66-2
M. Wt: 211.41 g/mol
InChI Key: HHORFCCGNBAAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-3-chloro-1,1,1-trifluoropropane is a halogenated hydrocarbon . It’s a derivative of propane and appears as a colorless, odorless non-flammable liquid .


Synthesis Analysis

3-Bromo-1,1,1-trifluoropropane may be used for the synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide and [N-hydroxy-N-(1-trifluoromethylethenyl)]amido diethylphosphate .


Molecular Structure Analysis

The molecular structure of 3-Bromo-3-chloro-1,1,1-trifluoropropane can be represented by the linear formula BrCH2CH2CF3 . The molecular weight is 176.96 .


Chemical Reactions Analysis

3-Bromo-3-chloro-1,1,1-trifluoropropane is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals. It undergoes oxidation with strong oxidizing agents and under extremes of temperature .


Physical And Chemical Properties Analysis

3-Bromo-3-chloro-1,1,1-trifluoropropane has a refractive index n20/D of 1.363 (lit.) and a boiling point of 63.5 °C (lit.). It has a density of 1.662 g/mL at 25 °C (lit.) .

Scientific Research Applications

Comprehensive Analysis of 3-Bromo-3-chloro-1,1,1-trifluoropropane Applications

3-Bromo-3-chloro-1,1,1-trifluoropropane is a halogenated hydrocarbon with the molecular formula

C3H2BrClF3 C_3H_2BrClF_3 C3​H2​BrClF3​

. It’s a compound that has various applications in scientific research due to its unique chemical properties. Below is a detailed analysis of its applications across different fields:

Organic Synthesis

3-Bromo-3-chloro-1,1,1-trifluoropropane: is used as a building block in organic synthesis. Its halogenated nature makes it a reactive intermediate for introducing trifluoromethyl groups into organic molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals where the trifluoromethyl group can significantly alter the biological activity of the compound.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of various bioactive molecules. For instance, it can be used to synthesize 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide , which has potential applications in hormone-related treatments .

Pesticide Development

The compound’s ability to form stable carbon-fluorine bonds is exploited in the development of pesticides. These bonds are often found in pesticides due to their resistance to hydrolysis and metabolic breakdown, leading to increased efficacy and longevity of the pesticide in the environment.

Material Science

In material science, 3-Bromo-3-chloro-1,1,1-trifluoropropane can be used to modify the surface properties of materials. The introduction of fluorinated groups can lead to the development of materials with unique properties such as hydrophobicity, resistance to solvents, and thermal stability.

Analytical Chemistry

This compound may be used as a standard or reagent in analytical chemistry due to its distinct spectroscopic properties. It can aid in the identification and quantification of various substances when used in spectroscopic analysis techniques like NMR and mass spectrometry.

Environmental Science

In environmental science research, the compound’s stability and resistance to degradation make it a subject of study in the context of atmospheric chemistry and long-term environmental impact assessments.

Catalysis

The halogenated and fluorinated moieties of 3-Bromo-3-chloro-1,1,1-trifluoropropane make it a candidate for use in catalysis, particularly in reactions where the introduction of fluorine is desired. It can act as a catalyst or a catalyst precursor in various chemical reactions.

Insecticidal and Fungicidal Research

Research into the biological activities of compounds derived from 3-Bromo-3-chloro-1,1,1-trifluoropropane has shown potential in the development of new insecticidal and fungicidal agents. These studies focus on the synthesis of novel compounds that exhibit significant larvicidal and mycelium growth inhibition properties .

Safety and Hazards

3-Bromo-3-chloro-1,1,1-trifluoropropane is poisonous by inhalation. It emits toxic fumes of chlorine and fluorine when heated to decomposition . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

3-bromo-3-chloro-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrClF3/c4-2(5)1-3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHORFCCGNBAAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593067
Record name 3-Bromo-3-chloro-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

460-66-2
Record name 3-Bromo-3-chloro-1,1,1-trifluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3-chloro-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-3-chloro-1,1,1-trifluoropropane
Reactant of Route 2
3-Bromo-3-chloro-1,1,1-trifluoropropane
Reactant of Route 3
3-Bromo-3-chloro-1,1,1-trifluoropropane
Reactant of Route 4
Reactant of Route 4
3-Bromo-3-chloro-1,1,1-trifluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.